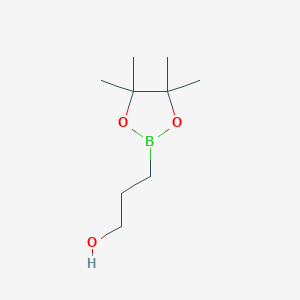

![molecular formula C16H17N5O3S2 B2705895 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone CAS No. 1903693-33-3](/img/structure/B2705895.png)

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

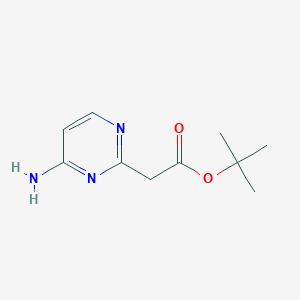

The compound is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a diazepane ring, and a benzothiazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and drugs .

Synthesis Analysis

The synthesis of similar compounds involves various synthetic routes. For instance, Yurttas et al. developed a compound by using a specific scheme and evaluated its antitumor potential . Another study described the preparation of a related compound in two steps, involving the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get an intermediate, which was then reacted with thiosemicarbazide .Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy . For example, a related compound was characterized using these techniques, providing detailed information about its structure .Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical reactions due to their amphoteric nature . They can participate in various chemical reactions, showing both acidic and basic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For example, IR spectroscopy can provide information about the functional groups present in the compound . NMR spectroscopy can provide detailed information about the structure of the compound .Applications De Recherche Scientifique

Therapeutic Potential

Imidazole, a core component of this compound, has a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Activity

Compounds containing imidazole have been evaluated for their antitumor potential . For instance, 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide was developed and evaluated for its antitumor potential .

Anticancer Activity

A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were designed and synthesized according to the structure of well-established V600EBRAF inhibitors . These compounds were tested against V600EBRAF, and some exhibited strong inhibitory activity . They were further screened on NCI 60 cancer cell lines, and some showed significant growth inhibition against multiple cancer cell lines .

Anti-Microbial Activity

Some organic compounds containing imidazole have displayed inhibitory effects on the growth of bacterial strains .

Cytotoxicity

The anti-proliferative activities of certain compounds were evaluated against normal human liver HL7702 cell line . These compounds showed lower cytotoxic effects than those in cancer cell lines, indicating the cancer-specific properties of these HSP90 inhibitors .

Mécanisme D'action

The mechanism of action of such compounds can vary depending on their structure and the target they interact with. For instance, some imidazole-containing compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Orientations Futures

The development of new drugs containing an imidazole moiety is an active area of research due to the broad range of biological activities these compounds can exhibit . Future research could focus on synthesizing new derivatives and evaluating their biological activities to discover new potential drugs .

Propriétés

IUPAC Name |

1,3-benzothiazol-6-yl-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3S2/c22-16(12-2-3-13-14(8-12)25-11-19-13)20-4-1-5-21(7-6-20)26(23,24)15-9-17-10-18-15/h2-3,8-11H,1,4-7H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSADSQDTHRTKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2705817.png)

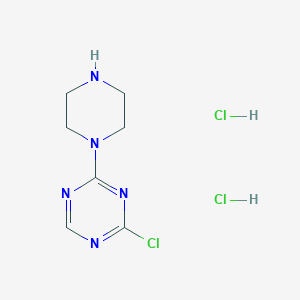

![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)

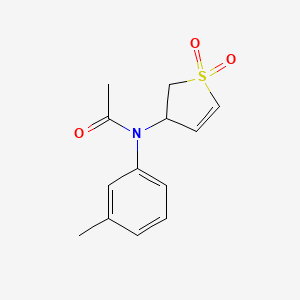

![2-[2-[1-(3,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2705821.png)

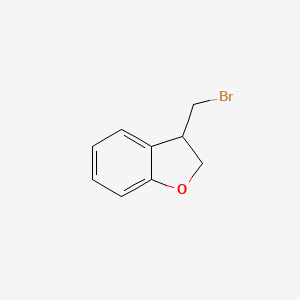

![1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2705824.png)

![2-Oxo-2-{[2-(trifluoromethyl)benzyl]amino}ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2705825.png)

![2-(Methylthio)-5-nitrobenzo[d]thiazole](/img/structure/B2705828.png)

![(E)-methyl 5-methyl-2-(methylthio)-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2705829.png)

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2705832.png)

![Sodium;2,2-difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetate](/img/structure/B2705833.png)